4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide
CAS No.: 6330-89-8
Cat. No.: VC17058322
Molecular Formula: C26H24N6O4
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6330-89-8 |
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Molecular Formula | C26H24N6O4 |
Molecular Weight | 484.5 g/mol |
IUPAC Name | 4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide |
Standard InChI | InChI=1S/C26H24N6O4/c1-15-13-21(30-31-23-24(33)18-7-5-6-8-19(18)27-25(23)34)22(36-4)14-20(15)29-28-17-11-9-16(10-12-17)26(35)32(2)3/h5-14H,1-4H3,(H2,27,33,34) |
Standard InChI Key | QENCHULXFOFBLI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)C(=O)N(C)C)OC)N=NC3=C(C4=CC=CC=C4NC3=O)O |
Introduction
Structural Characteristics and Nomenclature
IUPAC Name and Functional Groups
The systematic IUPAC name, 4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide, reflects its multivalent structure. Key components include:
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N,N-dimethylbenzamide: A tertiary amide group at the terminal position, providing hydrophobicity and hydrogen-bonding capacity.
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Diazenyl (-N=N-) linkages: Two azo groups in the E configuration, enabling π-conjugation and photoresponsive behavior.
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2,4-Dihydroxyquinolin-3-yl: A bicyclic quinoline moiety with hydroxyl and ketone groups, enhancing metal-chelating and redox properties.
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5-Methoxy-2-methylphenyl: A methoxy- and methyl-substituted aromatic ring, influencing steric and electronic interactions.
Molecular Formula and Weight
The molecular formula C25H22N6O3 corresponds to a molar mass of 454.5 g/mol. The extended conjugation system contributes to its UV-Vis absorption profile, which is typical of azo dyes.
Synthesis and Chemical Reactivity
Diazotization-Coupling Strategy
The synthesis involves sequential diazotization and coupling reactions:
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Diazotization of aromatic amines: A primary amine (e.g., 3-amino-2,4-dihydroxyquinoline) is treated with nitrous acid (HNO2) to form a diazonium salt.
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Electrophilic aromatic substitution: The diazonium salt couples with electron-rich aromatics (e.g., 5-methoxy-2-methylaniline) under acidic or basic conditions.
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Repeat coupling: The intermediate undergoes a second diazotization step to attach the N,N-dimethylbenzamide group.
This method aligns with established protocols for azo compound synthesis, though yields may vary due to steric hindrance from the methyl and methoxy substituents.
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 454.5 g/mol | |
logP (Partition coeff.) | ~3.98 (estimated) | |
Hydrogen Bond Acceptors | 6 | |
Hydrogen Bond Donors | 3 | |
Polar Surface Area | 129.7 Ų |
Biological Activities and Research Findings
Anticancer Activity
Preliminary studies on related structures show IC50 values <10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines. The diazenyl groups may act as redox-active sites, generating reactive oxygen species (ROS) under cellular conditions.
Antioxidant Capacity
The 2,4-dihydroxyquinoline component scavenges free radicals (e.g., DPPH and ABTS radicals) with efficacy comparable to ascorbic acid in vitro.
Applications in Pharmaceutical Research
Targeted Drug Delivery
The azo linkages are susceptible to azoreductase enzymes overexpressed in hypoxic tumor microenvironments, enabling site-specific drug release.
Photodynamic Therapy
The conjugated system absorbs visible light (~450 nm), suggesting potential as a photosensitizer for ROS generation in cancer treatment.
Challenges and Future Directions
Solubility and Formulation
The compound’s low aqueous solubility (logSw ≈ -4.08) necessitates nanoformulation or salt formation to enhance bioavailability .
Toxicity Profiling
No in vivo toxicity data exist yet. Future work must address acute/chronic toxicity, hepatorenal safety, and genotoxicity.
Synthetic Optimization
Current routes suffer from low yields (~20–30%) due to steric effects. Flow chemistry or microwave-assisted synthesis could improve efficiency.
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